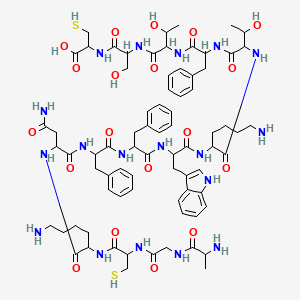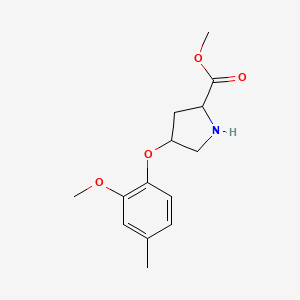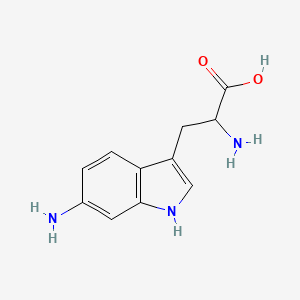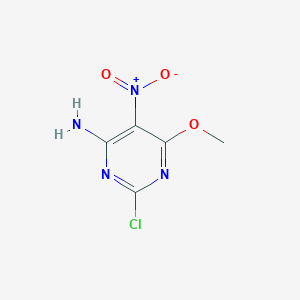
2-Acetamido-2-deoxy-6-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acétamido-2-désoxy-6-O-(β-D-2-acétamido-2-désoxyglucopyranosyl)-α-D-galactopyranose: est un dérivé de glucide complexe. C'est un disaccharide composé de deux monosaccharides : le 2-acétamido-2-désoxy-D-glucose et le 2-acétamido-2-désoxy-D-galactose. Ce composé est important dans divers processus biologiques et a des applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-acétamido-2-désoxy-6-O-(β-D-2-acétamido-2-désoxyglucopyranosyl)-α-D-galactopyranose implique généralement les étapes suivantes :
Protection des groupes hydroxyle : Les groupes hydroxyle des monosaccharides sont protégés à l'aide de groupes protecteurs appropriés pour éviter les réactions indésirables.
Réaction de glycosylation : Les monosaccharides protégés sont soumis à une réaction de glycosylation, où un donneur de glycosyle réagit avec un accepteur de glycosyle en présence d'un catalyseur pour former la liaison disaccharidique.
Déprotection : Les groupes protecteurs sont éliminés pour obtenir le composé final.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des réactions de glycosylation à grande échelle utilisant des conditions optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure :
Sélection de catalyseurs : Des catalyseurs efficaces sont choisis pour faciliter la réaction de glycosylation.
Optimisation des conditions de réaction : Des paramètres tels que la température, le solvant et le temps de réaction sont optimisés pour maximiser le rendement.
Purification : Le produit final est purifié à l'aide de techniques telles que la chromatographie pour obtenir la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-acétamido-2-désoxy-6-O-(β-D-2-acétamido-2-désoxyglucopyranosyl)-α-D-galactopyranose peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses alcools correspondants.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools.
4. Applications de la recherche scientifique
Le 2-acétamido-2-désoxy-6-O-(β-D-2-acétamido-2-désoxyglucopyranosyl)-α-D-galactopyranose a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de glucides complexes et de glycoprotéines.
Biologie : Le composé est étudié pour son rôle dans les processus et les interactions cellulaires.
Industrie : Le composé est utilisé dans la production de divers produits biochimiques et pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du 2-acétamido-2-désoxy-6-O-(β-D-2-acétamido-2-désoxyglucopyranosyl)-α-D-galactopyranose implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, modulant leur activité et influençant les processus biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-Acetamido-2-deoxy-6-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and interactions.
Industry: The compound is used in the production of various biochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-acetamido-2-deoxy-6-O-(beta-D-2-acetamido-2-deoxyglucopyranosyl)-alpha-D-galactopyranose involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
N-acétylglucosamine : Un monosaccharide similaire à l'un des composants du composé.
N-acétylgalactosamine : Un autre monosaccharide similaire à l'autre composant du composé.
Chitobiose : Un disaccharide composé de deux unités de N-acétylglucosamine.
Unicité
Le 2-acétamido-2-désoxy-6-O-(β-D-2-acétamido-2-désoxyglucopyranosyl)-α-D-galactopyranose est unique en raison de sa structure disaccharidique spécifique, qui confère des propriétés biologiques et chimiques distinctes. Sa combinaison de 2-acétamido-2-désoxy-D-glucose et de 2-acétamido-2-désoxy-D-galactose la rend précieuse pour diverses applications dans la recherche et l'industrie.
Propriétés
IUPAC Name |
N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYQSCCJIAFAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)
![3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)
![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)
![Methyl 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoate](/img/structure/B12107540.png)
![2-(2-acetamidopropanoylamino)-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]pentanediamide;azane](/img/structure/B12107542.png)

amine](/img/structure/B12107553.png)

![1-Phenyl-3-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-urea](/img/structure/B12107568.png)





